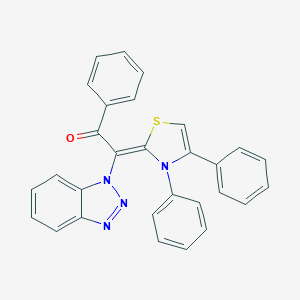![molecular formula C14H14N4S3 B427560 methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate CAS No. 486997-64-2](/img/structure/B427560.png)
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate is a complex organic compound with a unique structure that includes a pyrazole ring, multiple sulfur atoms, and a cyanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of sulfur-containing groups and the cyanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur atoms and the cyanamide group play crucial roles in these interactions, facilitating binding and reactivity.
Vergleich Mit ähnlichen Verbindungen
methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate can be compared with other sulfur-containing pyrazole derivatives. Similar compounds include:
- [(5-Methyl-2-phenylpyrazol-3-yl)sulfanylmethyl]cyanamide
- [(5-Methyl-2-phenylpyrazol-3-yl)sulfanylmethylsulfanyl]cyanamide
These compounds share structural similarities but differ in the number and arrangement of sulfur atoms and other functional groups. This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
486997-64-2 |
|---|---|
Molekularformel |
C14H14N4S3 |
Molekulargewicht |
334.5g/mol |
IUPAC-Name |
[(5-methyl-2-phenylpyrazol-3-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C14H14N4S3/c1-11-8-13(20-10-21-14(19-2)16-9-15)18(17-11)12-6-4-3-5-7-12/h3-8H,10H2,1-2H3 |
InChI-Schlüssel |
RXADACFTMFLYFA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)SCSC(=NC#N)SC)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)SCSC(=NC#N)SC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)
![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)
![1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B427492.png)
![3-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-4H-thieno[3,4-c]chromen-4-one](/img/structure/B427493.png)
![6-Amino-3-ethyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427494.png)

![3-[(5-hydroxynaphtho[1,2-b]furan-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B427497.png)
![3-amino-4H-benzo[f]thieno[3,4-c]chromen-4-one](/img/structure/B427498.png)

